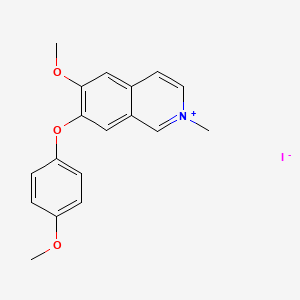
Agn-PC-0NI9I1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Agn-PC-0NI9I1 involves several synthetic routes and reaction conditions. One common method is the wet chemical method, which involves the reduction of silver nitrate with a reducing agent in the presence of a stabilizing agent . Another method is the polyol method, which involves the reduction of silver nitrate with ethylene glycol in the presence of a stabilizing agent . Industrial production methods often involve large-scale synthesis using these techniques to ensure high yield and purity.
Chemical Reactions Analysis
Agn-PC-0NI9I1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form silver oxide, a process that is often catalyzed by the presence of a single atom alloy cluster . Common reagents used in these reactions include oxygen, hydrogen, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agn-PC-0NI9I1 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In medicine, it is being explored for its potential use in treating various diseases, including cancer and bacterial infections . In industry, it is used in the production of flexible electronics and other advanced materials due to its excellent electrical conductivity and mechanical properties .
Mechanism of Action
The mechanism of action of Agn-PC-0NI9I1 involves its interaction with various molecular targets and pathways. For example, it can interact with enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the induction of cell death in cancer cells . The specific pathways involved depend on the particular application and the conditions under which the compound is used.
Comparison with Similar Compounds
Agn-PC-0NI9I1 can be compared with other similar compounds, such as AGN-PC-0CUK9P and aluminum boron nitride (Al0.91B0.09N) . While these compounds share some similarities in their chemical structure and properties, this compound is unique in its specific applications and mechanisms of action. For example, AGN-PC-0CUK9P is known for its dual inhibition of kinases and angiogenesis, making it a potential therapeutic agent for medullary thyroid carcinoma . On the other hand, aluminum boron nitride is known for its excellent thermal and mechanical properties, making it suitable for use in high-temperature and high-stress environments .
Properties
CAS No. |
57422-05-6 |
|---|---|
Molecular Formula |
C18H18INO3 |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
6-methoxy-7-(4-methoxyphenoxy)-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C18H18NO3.HI/c1-19-9-8-13-10-17(21-3)18(11-14(13)12-19)22-16-6-4-15(20-2)5-7-16;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
YVQVDWMAWCTQCS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C=C1)OC)OC3=CC=C(C=C3)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















